molecular formula C13H13FN2O2 B12203144 N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide

N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide

Cat. No.: B12203144
M. Wt: 248.25 g/mol
InChI Key: XEOGQVWSGSNAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide is an organic compound with a molecular formula of C11H12FNO It is characterized by the presence of a fluorophenyl group attached to a methanediyl bridge, which is further connected to two prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-3-methylbut-2-enamide: Shares a similar fluorophenyl group but differs in the structure of the amide linkage.

    N-(2-fluorophenyl)methanesulfonamide: Contains a sulfonamide group instead of the prop-2-enamide groups.

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-[(2-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-7-5-6-8-10(9)14/h3-8,13H,1-2H2,(H,15,17)(H,16,18)

InChI Key

XEOGQVWSGSNAAT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1F)NC(=O)C=C

solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.